molecular formula C17H23N3O6 B2728435 4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid CAS No. 1232783-25-3

4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid

Cat. No. B2728435
M. Wt: 365.386
InChI Key: VKJNSVCRRUWXBG-UHFFFAOYSA-N
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Description

“4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid” is a chemical compound with the molecular formula C17H23NO4 . It is also known by other names such as “4- (1- (tert-butoxycarbonyl)piperidin-4-yl)benzoic acid” and “1-Boc-4- (4-Carboxyphenyl) Piperidine” among others .


Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 305.369 Da and the monoisotopic mass is 305.162720 Da .

Scientific Research Applications

Molecular Synthesis and Characterization

4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid plays a crucial role in the synthesis of complex organic compounds. For instance, McMurry et al. (1992) described a method for synthesizing bifunctional tetraaza macrocycles, highlighting the compound's utility in creating poly(amino carboxylate) chelating agents crucial for biomedical applications (McMurry, Brechbiel, Kumar, & Gansow, 1992). Similarly, Wang, Ni, and Shao (2016) synthesized a reversible fluorescent probe incorporating a 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group, demonstrating its application in cyclic detection of ClO(-)/AA in aqueous solution and living cells (Wang, Ni, & Shao, 2016).

Molecular Assembly and Hydrogen Bonding

Studies on molecular assembly and hydrogen bonding highlight the structural significance of 4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid derivatives. Smith and Wermuth (2010) investigated the hydrogen bonding in proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids, demonstrating the compound's utility in forming hydrogen-bonded structures with potential applications in crystal engineering and drug design (Smith & Wermuth, 2010).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, the compound has been utilized in the synthesis of novel bioactive molecules. Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda (2013) synthesized natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, showcasing the compound's potential in creating pharmacologically relevant molecules (Maftei et al., 2013).

Supramolecular Chemistry

The ability of 4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid derivatives to engage in supramolecular interactions has been explored in various studies. For example, Sahoo, Sankolli, Lee, Raghavan, & Dastidar (2012) discussed the creation of a non-polymeric supramolecular gel with remarkable load-bearing, moldable, and self-healing properties, emphasizing the compound's versatility in supramolecular chemistry applications (Sahoo et al., 2012).

properties

IUPAC Name

4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6/c1-17(2,3)26-16(23)19-8-6-12(7-9-19)18-13-5-4-11(15(21)22)10-14(13)20(24)25/h4-5,10,12,18H,6-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJNSVCRRUWXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid

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